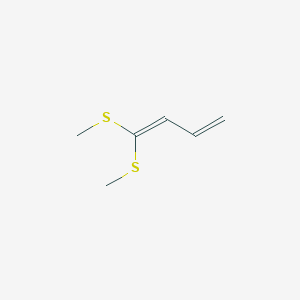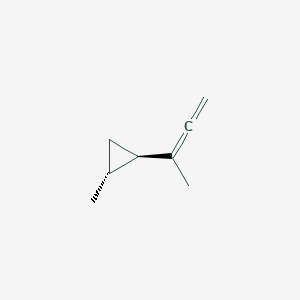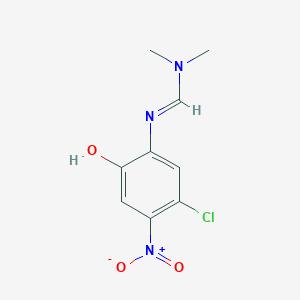
N'-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The presence of the chloro, hydroxy, and nitro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
- 3,4-Dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64452-09-1 |
|---|---|
Formule moléculaire |
C9H10ClN3O3 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
N'-(5-chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H10ClN3O3/c1-12(2)5-11-7-3-6(10)8(13(15)16)4-9(7)14/h3-5,14H,1-2H3 |
Clé InChI |
WDBYRVJJVMBVIT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


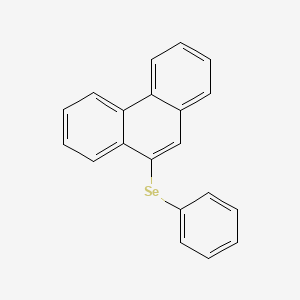

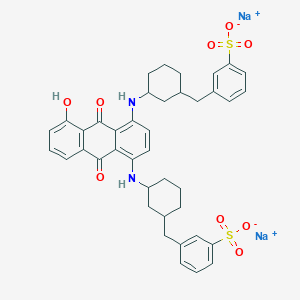
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
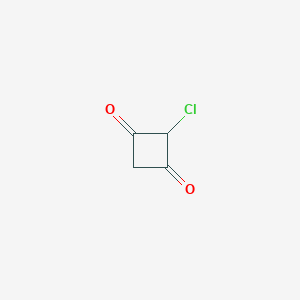
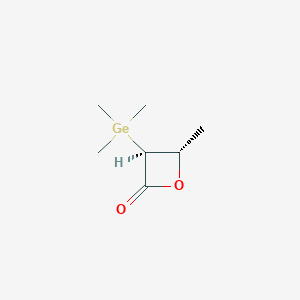
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)



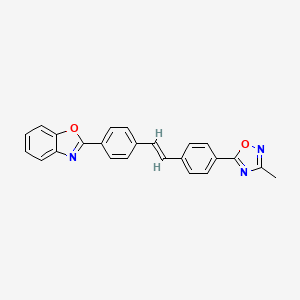
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
